3-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide
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Overview
Description
3-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chloro group and a 6-cyclopropylpyrimidin-4-yl)methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrimidine ring: The cyclopropyl group is introduced to the pyrimidine ring through a cyclization reaction.
Chlorination: The pyrimidine ring is chlorinated at the 3-position using a chlorinating agent such as thionyl chloride.
Coupling with benzamide: The chlorinated pyrimidine is then coupled with benzamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Scientific Research Applications
3-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and pathways involved in tumor growth.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes and pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar benzamide core but with different substituents, leading to distinct biological activities.
Pyrimidine derivatives: Compounds with pyrimidine rings and various substituents are widely studied for their pharmacological properties.
Uniqueness
3-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and pathways sets it apart from other similar compounds, making it a valuable compound for further research and development.
Biological Activity
3-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a chlorinated benzamide core linked to a cyclopropylpyrimidine moiety. The structural formula can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C15H14ClN3O |
Molecular Weight | 287.74 g/mol |
CAS Number | 2176201-41-3 |
The presence of the chlorinated benzamide and cyclopropyl groups is believed to enhance its interaction with biological targets, potentially influencing its pharmacological profile.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes linked to cancer cell proliferation. Research indicates that compounds with similar structures may modulate pathways associated with cell cycle regulation and apoptosis, suggesting that this compound could act on key molecular targets such as kinases or receptors involved in tumor growth.
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer activity. For instance:
- Inhibition of Tumor Growth : In vitro assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including those resistant to conventional therapies.
- Mechanistic Insights : It has been suggested that the compound may interfere with DNA damage response pathways, leading to enhanced sensitivity of cancer cells to DNA-damaging agents.
Case Studies
- Xenograft Models : In preclinical studies using xenograft models, treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings underscore the potential of this compound as a therapeutic agent in oncology.
- Combination Therapies : Research indicates that combining this compound with established chemotherapeutics can yield synergistic effects, enhancing overall efficacy against tumors characterized by specific genetic alterations.
Research Findings
A review of literature highlights several key findings related to the biological activity of this compound:
Properties
IUPAC Name |
3-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c16-12-3-1-2-11(6-12)15(20)17-8-13-7-14(10-4-5-10)19-9-18-13/h1-3,6-7,9-10H,4-5,8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSCYYYDCYAPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.